![molecular formula C13H10F3NOS B3598180 5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3598180.png)
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Overview
Description
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mechanism of Action
Target of Action
The primary target of 5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines by catalyzing the conversion of dihydroorotate to orotate .
Mode of Action
The compound interacts with its target, the Dihydroorotate dehydrogenase, and catalyzes the conversion of dihydroorotate to orotate with quinone as an electron acceptor
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by acting on the Dihydroorotate dehydrogenase . This enzyme is involved in the fourth step of pyrimidine biosynthesis, converting dihydroorotate to orotate. The downstream effects of this interaction can influence the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition . .
Biochemical Analysis
Biochemical Properties
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in the de novo synthesis of pyrimidine . This interaction inhibits the enzyme’s activity, leading to a decrease in pyrimidine synthesis. Additionally, this compound has been shown to bind to certain proteins involved in cell signaling pathways, affecting their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in inflammatory responses and cell cycle regulation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits dihydroorotate dehydrogenase (quinone) by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects. Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites that can be excreted. This process involves enzymes such as cytochrome P450, which catalyze the oxidation of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in certain tissues, such as the liver and kidneys. Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular barriers.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on dihydroorotate dehydrogenase (quinone) . Additionally, it can be found in the cytoplasm and nucleus, where it interacts with other biomolecules involved in gene expression and cell signaling. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through Suzuki-Miyaura coupling reactions using appropriate boron reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-[4-(trifluoromethyl)phenyl]triazolopyrimidine-7-amine: This compound shares the trifluoromethylphenyl group but has a different heterocyclic core.
4-phenyl-5-(trifluoromethyl)thiophene-2-carboxamide: This compound has a similar thiophene core but differs in the substitution pattern.
Uniqueness
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and the resulting biological and electronic properties. Its trifluoromethylphenyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-8-2-7-11(19-8)12(18)17-10-5-3-9(4-6-10)13(14,15)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJJWQWEHFOXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3598098.png)
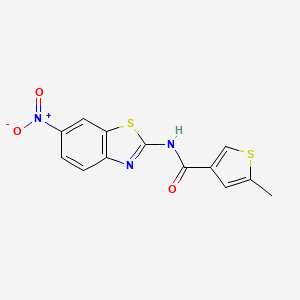
![2-(2-CHLOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3598114.png)
![2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B3598116.png)
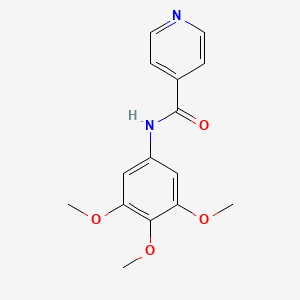
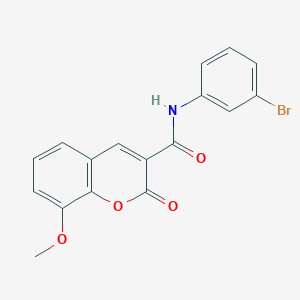
![2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B3598154.png)
![ethyl {2-[(2-methyl-3-furoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3598159.png)
![4-BROMO-5-ETHYL-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3598166.png)
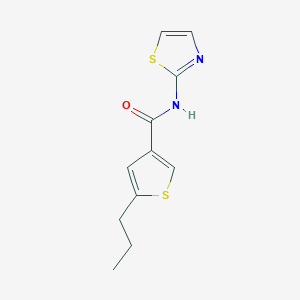
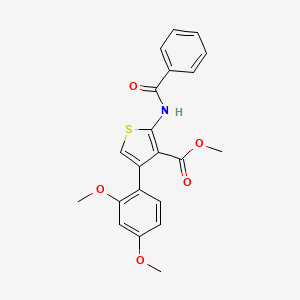
![N-cyclopentyl-4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3598189.png)
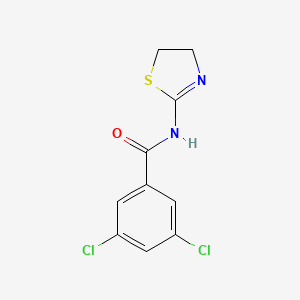
![N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3598198.png)
